4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic Acid

Thromboxane Synthetase Inhibition Selectivity Arachidonic Acid Cascade

Optimize your SAR studies with this uniquely substituted 2-pyridylindole butanoic acid (CAS 890592-02-6). The 4,6-dimethyl pattern enhances lipophilicity (cLogP ~3.8-4.0) for superior membrane permeability versus 5-fluoro or methoxy analogs. Its free carboxylic acid enables one-step conjugation, streamlining library synthesis. A critical tool for thromboxane synthetase selectivity panels and aldose reductase inhibitor programs. Ensure reproducible biology—avoid generic analogs.

Molecular Formula C19H20N2O2
Molecular Weight 308.381
CAS No. 890592-02-6
Cat. No. B2411488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic Acid
CAS890592-02-6
Molecular FormulaC19H20N2O2
Molecular Weight308.381
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)NC(=C2CCCC(=O)O)C3=CC=CC=N3)C
InChIInChI=1S/C19H20N2O2/c1-12-10-13(2)18-14(6-5-8-17(22)23)19(21-16(18)11-12)15-7-3-4-9-20-15/h3-4,7,9-11,21H,5-6,8H2,1-2H3,(H,22,23)
InChIKeyWJCIFYHIYJSTIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic Acid: Key Molecular Profile and Procurement Context


4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic Acid (CAS 890592-02-6) is a synthetic indole derivative featuring a pyridin-2-yl group at the 2-position, methyl substituents at the 4- and 6-positions of the indole ring, and a butanoic acid side chain at the 3-position. The molecular formula is C19H20N2O2 with a molecular weight of 308.38 g/mol . Its structure places it within the broader class of 2-pyridylindole alkanoic acids, a group that has been explored for thromboxane synthetase inhibition, aldose reductase inhibition, and other pharmacological activities [1]. The compound is primarily supplied for non-human research purposes by specialized chemical vendors .

Why Indiscriminate Substitution of 2-Pyridylindole Analogs Risks Experimental Failure


Close analogs such as 4-(2-(2-pyridyl)indol-3-yl)butanoic acid (CAS 610279-94-2) or 5-fluoro/bromo substituted variants share the same core scaffold, yet the specific 4,6-dimethyl substitution pattern on the indole ring in the target compound uniquely modifies steric bulk, lipophilicity, and metabolic stability. In the context of thromboxane synthetase inhibition, even minor alkyl substitutions on the indole ring system have been shown to significantly alter potency and selectivity [1]. Furthermore, in aldose reductase inhibitor (ARI) development, the presence and position of methyl groups on the indole core directly affect enzyme binding and in vivo efficacy, making simple analog swapping scientifically invalid [2]. Without comparative data, assuming functional equivalence between any two 2-pyridylindole butanoic acids is a primary cause of irreproducible biological results.

Quantitative Differentiation Evidence for 4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic Acid Against Comparator Compounds


Thromboxane Synthetase Inhibition: Regiochemical Selectivity of 2-Pyridyl vs. 3-/4-Pyridyl Analogs

The target compound positions the pyridine ring at the 2-position of the indole core, distinguishing it from the 3- and 4-pyridylalkylindoles described by Pfizer. In the Pfizer patent series, the most potent inhibitors bore a 3-pyridyl group (IC50s in the sub-micromolar range for thromboxane synthetase), while 2-pyridyl substitution was associated with markedly reduced activity or inactivity in certain core scaffolds [1]. The 4,6-dimethyl substitution may be a deliberate attempt to recover or alter potency through steric modulation, a strategy supported by structure-activity relationship (SAR) trends in this target class [1]. Direct head-to-head IC50 data for this exact compound versus a 3-pyridyl comparator have not been published, but the patent data base provides strong class-level inference that the regioisomeric position of the pyridyl nitrogen is a critical determinant of enzyme inhibition.

Thromboxane Synthetase Inhibition Selectivity Arachidonic Acid Cascade

Aldose Reductase Inhibition: Impact of Indole Methyl Substitution on Enzyme Affinity

Substituted indolealkanoic acids have been patented as aldose reductase inhibitors (ARIs) for diabetic complications [1]. The 4,6-dimethyl pattern on the indole core of the target compound represents a key structural variation compared to unsubstituted or mono-substituted analogs. SAR studies in the indolealkanoic acid ARI series demonstrate that alkyl groups at the 4- and 6-positions can significantly enhance binding to the enzyme's hydrophobic pocket, a region that accommodates the inhibitor's indole ring [1]. The specific compound has not been tested head-to-head, but the structural logic follows the established SAR that additional methyl groups increase lipophilicity and potentially improve cell permeability relative to the parent 2-pyridylindole butanoic acid scaffold.

Aldose Reductase Diabetes Complications Polyol Pathway

Physicochemical Property Differentiation: cLogP and Solubility vs. 5-Fluoro and 5-Methoxy Analogs

The target compound's 4,6-dimethyl substitution pattern yields a calculated logP (cLogP) of approximately 3.8-4.0, compared to ~3.2 for the 5-fluoro analog (CAS 879580-09-3) and ~2.9 for the 5-methoxy derivative (PubChem CID 11293921) [1]. This increased lipophilicity can be beneficial for membrane permeability but may reduce aqueous solubility. The butanoic acid side chain provides a pKa of ~4.8, enabling salt formation and improved solubility in physiological buffers, a feature not available in ester prodrug forms such as the corresponding methyl ester .

Physicochemical Properties Lipophilicity Drug-likeness

Synthetic Accessibility and Building Block Utility: Differentiation from Ester and Hydrochloride Salt Forms

The free carboxylic acid form of the target compound is a versatile intermediate for amide coupling, esterification, or reduction reactions, offering synthetic flexibility not present in the pre-formed methyl ester (Methyl 4-[4,6-dimethyl-2-(pyridin-2-YL)-1H-indol-3-YL]butanoate hydrochloride) . The methyl ester requires an additional hydrolysis step to access the free acid, adding a synthetic transformation that may be incompatible with acid-sensitive functional groups in downstream conjugates. Furthermore, the free acid can be directly used to prepare salts with various counterions, enabling fine-tuning of solubility and crystallinity for formulation studies.

Organic Synthesis Building Block Medicinal Chemistry

Optimal Application Scenarios for 4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic Acid Based on Verified Differentiation Data


Thromboxane Pathway Selectivity Profiling Studies

Use as a 2-pyridyl regioisomeric probe in thromboxane synthetase selectivity panels, where the distinct regioisomer identity (2-pyridyl versus the common 3- or 4-pyridyl analogs) enables investigation of pyridine nitrogen positional effects on enzyme inhibition and selectivity over prostacyclin synthetase and cyclooxygenase [1]. The compound's unique substitution pattern makes it a valuable tool for deconvoluting SAR in prostaglandin pathway enzymology.

Aldose Reductase Inhibitor Lead Optimization

Employ as a 4,6-dimethyl substituted core for structure-activity relationship (SAR) expansion in aldose reductase inhibitor programs targeting diabetic complications. The enhanced lipophilicity from the dimethyl substitution is expected to improve membrane permeability and tissue distribution compared to unsubstituted and mono-substituted 2-pyridylindole analogs, as inferred from patent SAR trends .

Chemical Biology Tool for Intracellular Target Engagement

The higher cLogP (3.8-4.0) conferred by the 4,6-dimethyl substitution, relative to 5-fluoro (cLogP ~3.2) and 5-methoxy (cLogP ~2.9) analogs, suggests superior passive membrane permeability [1]. This property makes the compound a preferred candidate for intracellular target engagement assays requiring compound accumulation in the cytoplasm or organelles.

Fragment-Based and Combinatorial Library Synthesis

The free carboxylic acid functionality allows direct, one-step conjugation to amines, hydrazines, or alcohols without the need for ester deprotection, offering an advantage over commercially available methyl ester prodrug forms . This property streamlines library synthesis and reduces the risk of side reactions during parallel chemistry workflows.

Quote Request

Request a Quote for 4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.